
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid
Vue d'ensemble
Description
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid is a thiol compound with the molecular formula C5H10O2S2. It is also known as Cysteinyl-Mercaptolactic Acid (CMLA), a derivative of cysteine. It is a dithiol and a sulfur-containing carboxylic acid . It is functionally related to propionic acid .
Molecular Structure Analysis
The molecular structure of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid consists of isobutyric acid having mercapto substituents on both beta-carbons . The IUPAC name for this compound is 3-sulfanyl-2-(sulfanylmethyl)propanoic acid . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis
The molecular weight of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid is 152.2 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique
Antioxidant Activity
Dihydroasparagusic acid has been identified to possess significant antioxidant activity . This property is crucial in the pharmaceutical industry for the development of treatments that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer . The compound’s antioxidant capacity, comparable to that of Trolox, makes it a candidate for inclusion in health supplements and protective therapies .
Tyrosinase Inhibition
The compound exhibits inhibitory activity towards tyrosinase , an enzyme involved in melanogenesis—the process of pigment formation in the skin . This application is particularly relevant in the cosmetic industry for the development of skin-lightening products and treatments for hyperpigmentation disorders .
Mercury Poisoning Antidote
Dihydroasparagusic acid has been evaluated for its potential use as an antidote against mercury (II) poisoning . Its ability to form a precipitate with mercury (II) suggests that it could be used to treat mercury toxicity, offering a safer alternative to current chelation therapies .
Food Industry Applications
In the food industry, the tyrosinase inhibitory action of Dihydroasparagusic acid can be utilized to prevent the browning of plant-derived foods . This extends the shelf life of fresh produce and maintains its aesthetic appeal, which is important for consumer satisfaction.
Protein S-S Bond Cleavage Activation
The introduction of hydrophobic functional groups to Dihydroasparagusic acid derivatives has shown to activate the cleavage of S–S bonds in proteins . This property is significant for biochemical research where controlled cleavage of disulfide bonds is necessary for protein structure analysis and modification .
Propriétés
IUPAC Name |
3-sulfanyl-2-(sulfanylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-4(6)3(1-7)2-8/h3,7-8H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAHEQEKNJCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313725 | |
| Record name | Dihydroasparagusic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydroasparagusic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |
CAS RN |
7634-96-0 | |
| Record name | Dihydroasparagusic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7634-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007634960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroasparagusic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-SULFANYL-2-(SULFANYLMETHYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JNH9G488 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydroasparagusic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59.5 - 60.5 °C | |
| Record name | Dihydroasparagusic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is dihydroasparagusic acid (DHAA) and where is it found?
A: Dihydroasparagusic acid (DHAA) is a naturally occurring dimercaptanic compound first isolated from Asparagus concentrate in 1948. [, ] It is the reduced form of asparagusic acid, a sulfur-containing flavor component found in Asparagus plants. []
Q2: What are some of the biological activities reported for DHAA?
A2: Research suggests that DHAA possesses several interesting biological activities:
- Antioxidant activity: DHAA exhibits significant in vitro antioxidant activity, comparable to Trolox, as demonstrated by DPPH, ABTS, FRAP-ferrozine, and BCB assays. []
- Tyrosinase inhibition: DHAA shows inhibitory activity against tyrosinase, an enzyme involved in melanogenesis and food browning, through a competitive mechanism. []
- Anti-inflammatory effects: DHAA demonstrates anti-inflammatory properties in lipopolysaccharide-activated microglial cells. []
- Antidote for mercury poisoning: DHAA acts as an effective antidote against mercury(II) toxicity in a Saccharomyces cerevisiae model by forming a precipitate with mercury(II). [, ]
Q3: How does DHAA interact with mercury(II) to act as an antidote?
A: DHAA forms a precipitate with mercury(II), effectively reducing the concentration of free mercury ions in solution. The solubility of this precipitate increases with increasing DHAA concentration, suggesting the potential formation of a mercury(II)-DHAA complex. []
Q4: Are there any synthetic routes available for DHAA production?
A: Yes, DHAA can be synthetically produced. Researchers have modified existing protocols to improve DHAA synthesis. [] Additionally, the synthesis of DHAA homologues has also been reported. []
Q5: Has the coordination chemistry of DHAA with transition metals been investigated?
A: Yes, studies have explored the coordination chemistry of DHAA with iron and nickel, revealing various coordination modes and nuclearities. For instance, iron complexes such as Fe26 and Fe24(PMe3)2 have been synthesized and characterized. []
Q6: How do structural modifications of DHAA affect its activity?
A: Introducing hydrophobic functional groups to DHAA significantly reduces its air oxidation activity while enhancing its ability to cleave disulfide bonds in proteins. This suggests that hydrophobization and lipophilization play a crucial role in modulating DHAA's reactivity. [] Additionally, studies on asparagusic acid, dihydroasparagusic acid, and S-acetyldihydroasparagusic acid demonstrate their plant growth inhibitory effects, particularly in etiolated young Asparagus officinalis. []
Q7: What is the impact of DHAA on plant growth?
A: Studies show that DHAA, along with asparagusic acid and S-acetyldihydroasparagusic acid, exhibit plant growth inhibitory effects. [, , , ] For example, DHAA impacts the germination of Pisum sativum cv. Early Alaska. [] Interestingly, it also exhibits synergistic interaction with indoleacetic acid, promoting rooting in mung bean cuttings. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





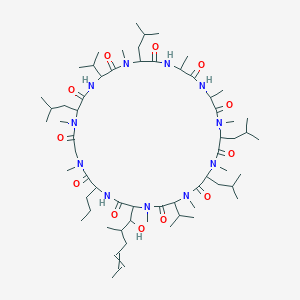
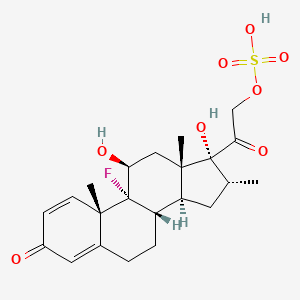


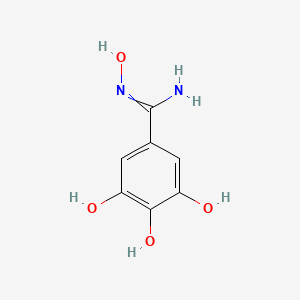
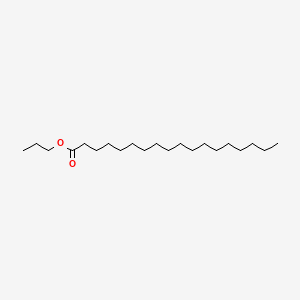


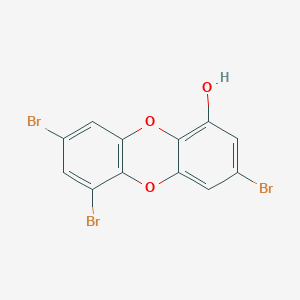
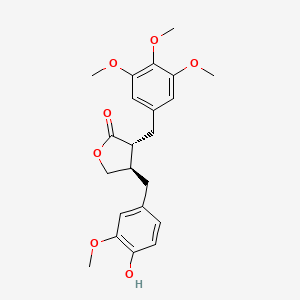
![3-cyclohexyl-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1217381.png)
![N-(1,3-benzodioxol-5-yl)-1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1217384.png)